![molecular formula C22H22N4O3S B11631043 5-Cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631043.png)
5-Cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a carbamoyl group, a furan ring, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the furan ring: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the furan ring to the dihydropyridine core.
Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the carbamoyl group: This can be done through a carbamoylation reaction, where the carbamoyl group is introduced using a carbamoyl chloride or a similar reagent.
Formation of the sulfanyl linkage: The sulfanyl group can be introduced through a thiolation reaction, where a thiol is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure and reactivity.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and medicinal chemistry research.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative used to treat high blood pressure and angina.
Uniqueness
5-CYANO-6-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, carbamoyl group, and furan ring differentiates it from other dihydropyridine derivatives, potentially leading to unique applications and mechanisms of action.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-12-6-7-13(2)16(9-12)26-18(27)11-30-22-15(10-23)20(17-5-4-8-29-17)19(21(24)28)14(3)25-22/h4-9,20,25H,11H2,1-3H3,(H2,24,28)(H,26,27) |
InChI Key |
IZCWLXUWZIACEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N |
Origin of Product |
United States |
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